molecular formula C20H19BrO8 B11060815 (6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone

(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone

Cat. No.: B11060815
M. Wt: 467.3 g/mol
InChI Key: WYCAVTDVMLMKGF-UHFFFAOYSA-N
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Description

The compound (6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE is a complex organic molecule that features a benzodioxole core with multiple methoxy and bromo substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE typically involves multiple steps, including bromination, methoxylation, and epoxidation reactions. The starting material, 1,3-benzodioxole, undergoes bromination using bromine in acetic acid to introduce the bromo substituent . Subsequent methoxylation is achieved using methanol and a suitable catalyst. The final step involves the formation of the oxirane ring through an epoxidation reaction using a peracid such as m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for bromination and methoxylation steps, as well as the development of more efficient catalysts for the epoxidation reaction.

Chemical Reactions Analysis

Types of Reactions

(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE: can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrogen-substituted compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE is not fully understood. it is believed to interact with cellular proteins and enzymes, potentially inhibiting their function. The molecular targets and pathways involved may include tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-BROMO-4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE: is unique due to the presence of both bromo and methoxy substituents, as well as the oxirane ring. These features contribute to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H19BrO8

Molecular Weight

467.3 g/mol

IUPAC Name

(6-bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)-[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone

InChI

InChI=1S/C20H19BrO8/c1-23-10-6-5-9(7-11(10)24-2)15-18(29-15)14(22)12-13(21)17(26-4)20-19(16(12)25-3)27-8-28-20/h5-7,15,18H,8H2,1-4H3

InChI Key

WYCAVTDVMLMKGF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(O2)C(=O)C3=C(C4=C(C(=C3Br)OC)OCO4)OC)OC

Origin of Product

United States

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